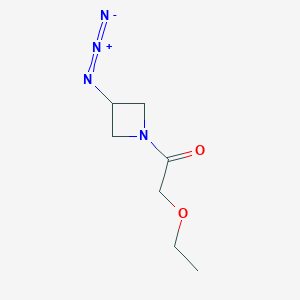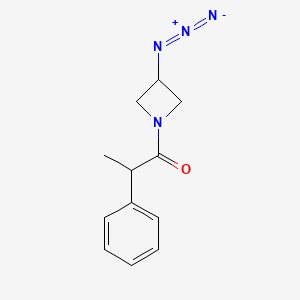
(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone, also known as 3-AAMT, is a novel compound that has been studied extensively in recent years due to its potential applications in organic synthesis and medicinal chemistry. 3-AAMT is a heterocyclic compound, containing both azide and thiazole rings, which have been shown to have interesting reactivity and biological activity.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactivity
The compound has been involved in studies exploring synthetic methodologies, particularly in the context of cycloaddition reactions. For example, Zanirato et al. (2002) investigated the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This research highlighted the potential of utilizing azido compounds for synthesizing heterocyclic structures, which are pivotal in drug discovery and material science. The study showcased the selective formation of triazole derivatives and the influence of the carbonyl group on the reaction outcome, demonstrating the versatility of compounds like "(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone" in synthetic organic chemistry (Zanirato, 2002).
Biological Activities and Pharmacological Potential
In the realm of pharmacology and medicinal chemistry, derivatives of azidoazetidine have been scrutinized for their biological activities. Studies have focused on the design, synthesis, and evaluation of such compounds for potential therapeutic applications. For instance, the development of azepane isomers and the detection of inhibitors of fatty acid amide hydrolase have been subjects of research, indicating the relevance of azidoazetidine derivatives in the search for new therapeutic agents. These investigations underscore the potential of these compounds in contributing to the development of novel drugs with improved efficacy and safety profiles (Nakajima et al., 2012).
Molecular Docking and Drug Design
The application of "(3-Azidoazetidin-1-yl)(2-methylthiazol-4-yl)methanone" derivatives in drug design is also noteworthy, with molecular docking studies providing insights into their interaction with biological targets. FathimaShahana and Yardily (2020) synthesized novel compounds and conducted molecular docking to assess antiviral activities, illustrating the compound's role in drug discovery, particularly in the design and optimization of antiviral agents. This approach emphasizes the importance of such compounds in the early stages of drug development, offering a basis for the rational design of drugs with specific mechanisms of action (FathimaShahana & Yardily, 2020).
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-10-7(4-15-5)8(14)13-2-6(3-13)11-12-9/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKYWSAIINOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















